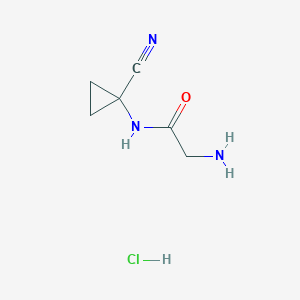
3-(2-Ethoxyethoxy)azetidine hydrochloride
Vue d'ensemble
Description
3-(2-Ethoxyethoxy)azetidine hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Applications De Recherche Scientifique
3-(2-Ethoxyethoxy)azetidine hydrochloride has several applications in scientific research:
Safety and Hazards
The safety information for 3-(2-Ethoxyethoxy)azetidine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethoxyethoxy)azetidine hydrochloride typically involves the alkylation of azetidine with ethoxyethanol under controlled conditions. One common method includes the use of alkyl dihalides and primary amines under microwave irradiation, which facilitates cyclocondensation in an alkaline aqueous medium . Another approach involves the direct alkylation of azetidine with organometal reagents in the presence of copper catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Ethoxyethoxy)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azetidines, amine derivatives, and oxides, depending on the reaction conditions and reagents used .
Mécanisme D'action
The mechanism of action of 3-(2-Ethoxyethoxy)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it more stable than related aziridines. This stability allows for unique reactivity under appropriate conditions, facilitating its use in various chemical reactions . The molecular targets and pathways involved in its biological activities are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparaison Avec Des Composés Similaires
Azetidine: A simpler four-membered nitrogen-containing heterocycle with similar reactivity but less stability.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity but lower stability.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with different reactivity and stability profiles.
Uniqueness: 3-(2-Ethoxyethoxy)azetidine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and stability compared to other azetidines and related compounds. Its ethoxyethoxy substituent enhances its solubility and potential for various applications in research and industry .
Propriétés
IUPAC Name |
3-(2-ethoxyethoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-2-9-3-4-10-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNIICQIEAAEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1377421.png)
![4-[(Tert-butyldimethylsilyl)oxy]naphthalene-2-carboxylic acid](/img/structure/B1377423.png)
![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide](/img/structure/B1377424.png)
![4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride](/img/structure/B1377426.png)
![3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1377427.png)
![tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B1377428.png)
![5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1377429.png)




![1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B1377440.png)
![2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1377442.png)
